Hydrazine monooxalate
Overview
Description
Hydrazine monooxalate is an organic compound with the chemical formula C₂H₆N₂O₄. It is a derivative of hydrazine, where one molecule of hydrazine is combined with one molecule of oxalic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine monooxalate can be synthesized by reacting hydrazine hydrate with oxalic acid. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:
N2H4⋅H2O+C2H2O4→C2H6N2O4+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Hydrazine monooxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can reduce compounds such as nitro groups to amines.
Substitution: It can react with alkyl halides to form substituted hydrazine derivatives.
Major Products Formed:
Oxidation: Nitrogen gas and water.
Reduction: Amines and other reduced products.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine monooxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the preparation of certain biological compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine monooxalate involves its ability to donate electrons and participate in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to exert its effects. The pathways involved in its action include the formation of reactive intermediates that can further react with other compounds.
Comparison with Similar Compounds
Hydrazine monooxalate can be compared with other hydrazine derivatives, such as:
Hydrazine hydrate: Similar in reactivity but lacks the oxalate component.
Hydrazine sulfate: Contains sulfate instead of oxalate, leading to different chemical properties.
Hydrazine dihydrochloride: Contains chloride ions, which affect its solubility and reactivity.
Uniqueness: this compound is unique due to its combination of hydrazine and oxalic acid, which imparts specific reactivity and solubility properties that are different from other hydrazine derivatives.
Properties
IUPAC Name |
hydrazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.H4N2/c3-1(4)2(5)6;1-2/h(H,3,4)(H,5,6);1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEUCBBZEHMJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942476 | |
Record name | Oxalic acid--hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-67-3, 20321-02-2 | |
Record name | Hydrazine, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--hydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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